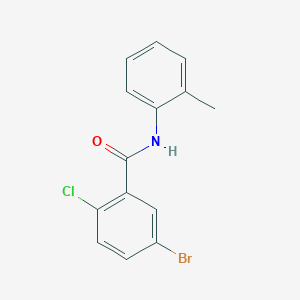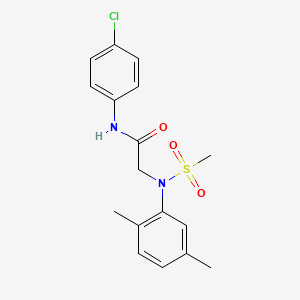![molecular formula C12H13N3O3S B5716294 ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Methoxyfenozide' and belongs to the class of insecticides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
Wirkmechanismus
The mechanism of action of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the inability of insects to molt, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate does not have any significant effects on mammalian cells or on the environment. However, it has been found to be toxic to aquatic organisms and should be used with caution in areas near water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its ease of synthesis. However, its limitations include its toxicity to aquatic organisms and the need for caution while handling the compound.
Zukünftige Richtungen
There are several future directions for the use of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in scientific research. These include:
1. Developing new formulations of the compound that are more effective against specific insect pests.
2. Studying the potential use of the compound in agriculture to reduce the use of chemical pesticides.
3. Investigating the mechanism of action of the compound in more detail to identify new targets for insect control.
4. Developing new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Conclusion:
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has shown significant potential in the field of scientific research. Its effectiveness against a wide range of insect pests, low toxicity to mammals, and ease of synthesis make it a promising candidate for use in insect control. However, its toxicity to aquatic organisms and the need for caution while handling the compound should be taken into consideration. Further research is needed to explore the full potential of this compound in various applications.
Synthesemethoden
The synthesis of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction between 3-methoxybenzoyl chloride and thiourea in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as an insecticide. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera. The compound works by disrupting the molting process of insects, leading to their death.
Eigenschaften
IUPAC Name |
ethyl N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-12(16)13-11-15-14-10(19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPJJSDDCRDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)






![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)